molecular formula C13H19NO2S B2890855 Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 184174-83-2

Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2890855
CAS No.: 184174-83-2
M. Wt: 253.36
InChI Key: QESGUGGGWOUREU-UHFFFAOYSA-N
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Description

Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a chemical compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic aromatic organic compounds. This compound features a benzothiophene core with an amino group at the 2-position and a carboxylate ester group at the 3-position, making it a versatile intermediate in organic synthesis and potential candidate for various applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

  • Esterification Reaction: The carboxylic acid group is converted to its butyl ester derivative through esterification using butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized in a batch process where the reaction mixture is monitored and controlled to ensure consistent quality and yield.

  • Continuous Flow Process: Some industrial setups may employ continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylate ester to the corresponding alcohol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various alkyl halides, amines, or alcohols in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidized Derivatives: Various carboxylic acids, ketones, or alcohols depending on the extent of oxidation.

  • Reduced Derivatives: Primary alcohols or amines.

  • Substituted Derivatives: Amides, ethers, or other substituted benzothiophenes.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and microbial infections. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • tert-Butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness: Butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific ester group, which influences its reactivity and potential applications compared to other similar compounds. Its versatility in organic synthesis and potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-3-8-16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESGUGGGWOUREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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